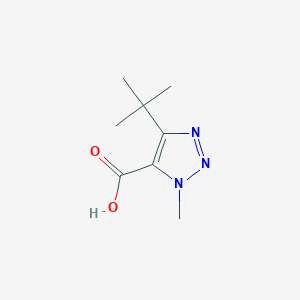

4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. The reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The tert-butyl and methyl groups are introduced through appropriate starting materials or intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

1H-1,2,3-Triazole: The parent compound without the tert-butyl and methyl groups.

4-tert-Butyl-1H-1,2,3-triazole: Lacks the methyl group and carboxylic acid.

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the tert-butyl group.

Uniqueness: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing stability, while the methyl group and carboxylic acid contribute to its reactivity and potential interactions with biological targets.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Biological Activity

4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This triazole derivative is part of a larger family of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a triazole ring with a carboxylic acid functional group and a tert-butyl substituent that enhances its lipophilicity, potentially influencing its biological activity.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various fungal pathogens such as Candida spp. and Aspergillus spp. . The presence of the triazole moiety is critical in inhibiting fungal sterol synthesis, which is vital for cell membrane integrity.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus niger | 0.25 µg/mL |

| This compound | TBD |

Antiviral Activity

Recent studies have suggested that triazole derivatives may possess antiviral properties as well. For instance, some derivatives have been tested against viruses such as SARS-CoV-2 with promising results. The mechanism often involves the inhibition of viral replication through interaction with viral proteins.

Table 3: Antiviral Activity of Triazole Derivatives

| Compound Name | Virus Target | IC50 (µM) |

|---|---|---|

| Compound E | SARS-CoV-2 | 22.1 |

| Compound F | Hepatitis C Virus | 30.0 |

| This compound | TBD |

Case Studies

Several case studies highlight the efficacy of triazoles in clinical settings:

- Case Study on Antifungal Efficacy : A study evaluated the antifungal activity of various triazoles against resistant strains of Candida. The results indicated that specific modifications in the triazole structure significantly enhanced antifungal potency.

- Antibacterial Screening : In another study focusing on antibacterial properties, a series of triazole derivatives were synthesized and tested against common pathogens responsible for hospital-acquired infections. The findings revealed that certain derivatives exhibited substantial inhibitory effects.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-tert-butyl-3-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)13)11(4)10-9-6/h1-4H3,(H,12,13) |

InChI Key |

ZQZXQGUUHRWPSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N(N=N1)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.